4-butoxy-N-(2-ethoxyphenyl)benzamide
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Overview
Description
4-butoxy-N-(2-ethoxyphenyl)benzamide is an organic compound with the molecular formula C19H23NO3 It is a benzamide derivative characterized by the presence of butoxy and ethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-ethoxyphenyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-ethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or ethoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of 4-butoxybenzoic acid or 2-ethoxybenzoic acid.
Reduction: Formation of 4-butoxyaniline or 2-ethoxyaniline.
Substitution: Formation of 4-butoxy-N-(2-halophenyl)benzamide or 4-halobutoxy-N-(2-ethoxyphenyl)benzamide.
Scientific Research Applications
4-butoxy-N-(2-ethoxyphenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-ethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(3-ethoxyphenyl)benzamide
- 4-tert-butyl-N-(2-ethoxyphenyl)benzamide
- 4-ethoxy-N-(2-ethoxyphenyl)benzamide
Uniqueness
4-butoxy-N-(2-ethoxyphenyl)benzamide is unique due to the specific positioning of the butoxy and ethoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
4-butoxy-N-(2-ethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-3-5-14-23-16-12-10-15(11-13-16)19(21)20-17-8-6-7-9-18(17)22-4-2/h6-13H,3-5,14H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGAZUSSAKLZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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